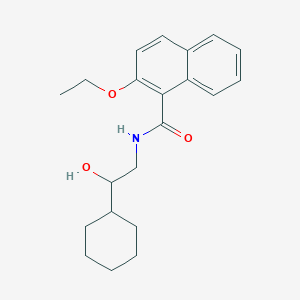

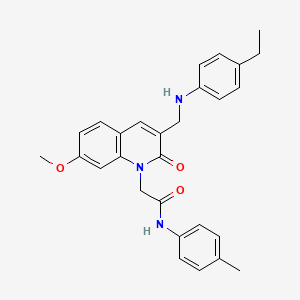

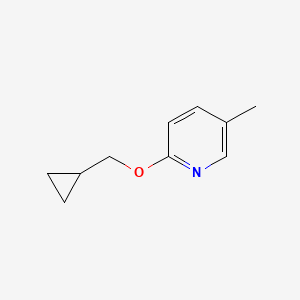

![molecular formula C16H22N4O3 B2444436 3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941872-83-9](/img/structure/B2444436.png)

3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as PD 98059, is a potent and selective inhibitor of the MAP kinase kinase (MEK) pathway. This compound has been widely used in scientific research to study the role of the MEK pathway in various physiological and pathological processes.

Scientific Research Applications

DNA Adduct Formation and Mutagenicity

3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: (referred to as DHH-epsilonAde) is a bifunctional aldehyde formed by the epoxidation of trans-4-hydroxy-2-nonenal, a peroxidation product of omega-6 polyunsaturated fatty acids. It is mutagenic and tumorigenic, capable of modifying DNA bases. Recent studies have shown that DHH-epsilonAde forms etheno adducts in tissue DNA of humans and untreated rodents. These etheno adducts may play a role in mutagenesis and carcinogenesis .

Detection and Quantification

Researchers have developed sensitive assays to detect and quantify DHH-epsilonAde and its precursor, 1,N6-ethenoadenine (epsilonAde), in DNA. The gas chromatography/negative ion chemical ionization/mass spectrometry assay allows precise measurement of these adducts. The detection limits are remarkably low, making it suitable for analyzing ethenoadenine adducts in vivo .

Biological Significance

Understanding the biological significance of etheno adducts is crucial. By studying DHH-epsilonAde and epsilonAde, researchers can explore their impact on DNA stability, repair mechanisms, and potential implications for cancer development. Investigating the endogenous role of DHH-epsilonAde in DNA adduct formation provides valuable insights into cellular processes .

Anticancer Potential

While not directly studied for its anticancer properties, DHH-epsilonAde’s involvement in DNA adduct formation suggests potential implications. Further research could explore whether this compound influences cancer susceptibility or response to therapy. Investigating its effects on cell proliferation, apoptosis, and DNA repair pathways may reveal novel therapeutic targets .

Drug Development

The unique structure of DHH-epsilonAde makes it an interesting scaffold for drug design. Medicinal chemists could explore modifications to enhance its bioactivity or selectivity. By targeting specific enzymes involved in DNA repair or replication, DHH-epsilonAde derivatives might serve as novel anticancer agents or adjuvants .

Environmental Monitoring

Given its presence in tissue DNA, DHH-epsilonAde could serve as a biomarker for oxidative stress and lipid peroxidation. Researchers might use it to assess environmental exposure to reactive oxygen species or lipid-derived aldehydes. Monitoring DHH-epsilonAde levels in biological samples could provide insights into health risks associated with oxidative damage .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with dna bases , suggesting a potential role in DNA modification.

Mode of Action

It’s plausible that it interacts with its targets through a mechanism similar to other purine analogues . These compounds are known to modify DNA bases, forming adducts .

Biochemical Pathways

Purine analogues are known to interfere with various biological targets, leading to a broad range of effects .

Result of Action

Similar compounds have been found to be mutagenic and tumorigenic, capable of modifying dna bases and forming adducts .

properties

IUPAC Name |

2-heptyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-4-5-6-7-8-9-19-14(21)12-13(18(3)16(19)22)17-15-20(12)10-11(2)23-15/h10H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREKIJKLOPRXTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

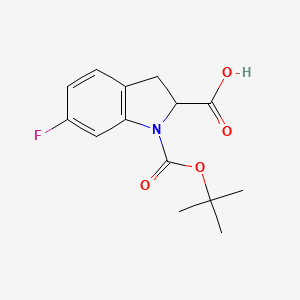

![3-{[(4-fluoro-3-oxo-1-phenyl-1,3-dihydro-2H-inden-2-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2444354.png)

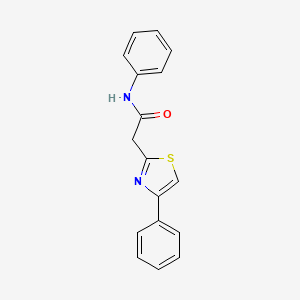

![1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2444371.png)

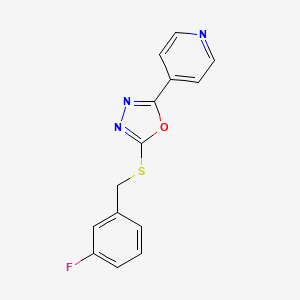

![2-Chloro-N-[(4-chlorothiophen-2-yl)methyl]-N-(1,5-dimethylpyrazol-4-yl)acetamide](/img/structure/B2444372.png)

![6-allyl-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2444376.png)